molecular formula C17H18N2O4S B6043285 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide

2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide

Katalognummer B6043285
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: TZWNAAPPZPOMLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide, also known as MI-773, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent for cancer treatment. MI-773 is a member of the p53 family of proteins, which play a crucial role in regulating cell growth and preventing the development of cancer. In

Wirkmechanismus

2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide works by binding to the core domain of mutant p53, preventing it from interacting with other proteins and promoting tumor growth. This binding stabilizes the protein, leading to its accumulation in the nucleus and ultimately inducing apoptosis in cancer cells. 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has also been shown to activate the wild-type p53 pathway in cancer cells that express both wild-type and mutant p53, leading to increased apoptosis.
Biochemical and Physiological Effects
2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. The molecule induces apoptosis in cancer cells that express mutant p53, leading to decreased tumor growth. 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has also been shown to sensitize cancer cells to chemotherapy, increasing the efficacy of these drugs. Additionally, 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has been found to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.

Vorteile Und Einschränkungen Für Laborexperimente

2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has several advantages for lab experiments. The molecule is relatively easy to synthesize, making it readily available for research purposes. Additionally, 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has been shown to be effective in inducing apoptosis in cancer cells that express mutant p53, making it a promising candidate for cancer treatment. However, there are also limitations to using 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide in lab experiments. The molecule has only been tested in vitro and in animal models, and its efficacy in humans has not yet been established. Additionally, 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has been found to have off-target effects on other proteins, which may limit its specificity for mutant p53.

Zukünftige Richtungen

There are several future directions for research on 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide. One area of focus is the development of more specific inhibitors of mutant p53 that do not have off-target effects. Additionally, researchers are exploring the potential of 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide for combination therapy with other cancer drugs. Another area of interest is the use of 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide as a tool for studying the role of mutant p53 in cancer development and progression. Finally, researchers are investigating the potential of 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide for the treatment of other diseases, such as neurodegenerative disorders, that are associated with mutant p53.

Synthesemethoden

The synthesis method of 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis of 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide are 2-methoxy-5-nitrobenzamide and 2-methyl-2,3-dihydro-1H-indole. The nitro group of the 2-methoxy-5-nitrobenzamide is reduced to an amino group using a reducing agent such as palladium on carbon. The resulting amine is then reacted with the 2-methyl-2,3-dihydro-1H-indole in the presence of a sulfonating agent such as chlorosulfonic acid. The final product, 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide, is obtained after purification through column chromatography.

Wissenschaftliche Forschungsanwendungen

2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has been studied extensively for its potential as a therapeutic agent for cancer treatment. The molecule has been shown to inhibit the activity of mutant p53, a protein that is commonly found in cancer cells and plays a role in promoting tumor growth. 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells that express mutant p53. Additionally, 2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide has been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.

Eigenschaften

IUPAC Name

2-methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-11-9-12-5-3-4-6-15(12)19(11)24(21,22)13-7-8-16(23-2)14(10-13)17(18)20/h3-8,10-11H,9H2,1-2H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWNAAPPZPOMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.